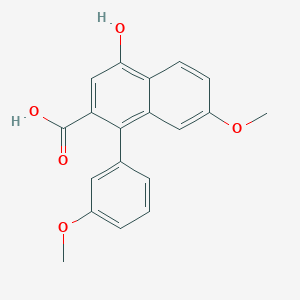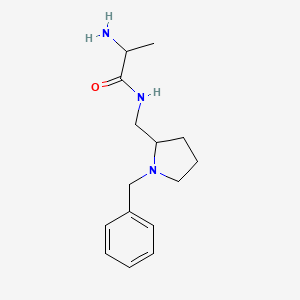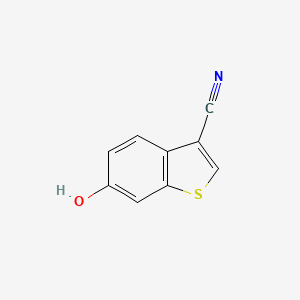
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is a complex organic compound with a naphthalene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-naphthol.
Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to introduce the carboxylic acid functional group.
Methoxylation: The final step involves the methoxylation of the hydroxyl groups using a methylating agent such as dimethyl sulfate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanilmandelic Acid:
Homovanillic Acid:
Uniqueness
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its combination of hydroxyl and methoxy groups further enhances its reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
7249-84-5 |
|---|---|
Formule moléculaire |
C19H16O5 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O5/c1-23-12-5-3-4-11(8-12)18-15-9-13(24-2)6-7-14(15)17(20)10-16(18)19(21)22/h3-10,20H,1-2H3,(H,21,22) |
Clé InChI |
FXEUFXCGLMYGES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CC(=C2C=C1)O)C(=O)O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)

